Targeting the bacterial sliding clamp peptide 46
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Targeting the bacterial sliding clamp peptide 46 is a short peptide designed to inhibit the bacterial sliding clamp, also known as the processivity factor. This compound specifically targets the sliding clamp in bacteria, blocking its interaction with DNA polymerases and thereby inhibiting DNA synthesis. This makes it a promising candidate for the development of new antibacterial drugs, especially in the context of rising antibiotic resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of targeting the bacterial sliding clamp peptide 46 involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods: Industrial production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions: Targeting the bacterial sliding clamp peptide 46 primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and Oxyma Pure are commonly used for peptide bond formation.
Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups.
Cleavage Reagents: A mixture of TFA, water, and scavengers (e.g., triisopropylsilane) is used to cleave the peptide from the resin.
Major Products: The major product formed from these reactions is the desired peptide sequence, this compound. Impurities and side products are typically removed during the purification process .
Wissenschaftliche Forschungsanwendungen
Targeting the bacterial sliding clamp peptide 46 has several scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and interactions with bacterial proteins.
Biology: It is used to investigate the role of the bacterial sliding clamp in DNA replication and repair.
Medicine: It is being explored as a potential antibacterial agent, particularly against Gram-negative bacteria.
Industry: It can be used in the development of new antibacterial drugs and as a tool for studying bacterial resistance mechanisms .
Wirkmechanismus
Targeting the bacterial sliding clamp peptide 46 exerts its effects by binding to the bacterial sliding clamp, a ring-shaped protein that encircles DNA and acts as a scaffold for DNA polymerases during replication. By binding to the sliding clamp, the peptide blocks its interaction with DNA polymerases, thereby inhibiting DNA synthesis. This leads to the disruption of bacterial DNA replication and ultimately bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Proline-rich Antimicrobial Peptides (PrAMPs): These peptides also target bacterial proteins and have similar mechanisms of action.
Beta-clamp Inhibitors: Compounds that inhibit the beta-clamp in bacteria, which is functionally similar to the sliding clamp .
Uniqueness: Targeting the bacterial sliding clamp peptide 46 is unique in its specific targeting of the bacterial sliding clamp, making it a promising candidate for the development of new antibacterial drugs. Its ability to inhibit DNA synthesis by blocking the interaction between the sliding clamp and DNA polymerases sets it apart from other antibacterial agents .
Eigenschaften
Molekularformel |
C47H64N8O11 |
---|---|
Molekulargewicht |
917.1 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]pentanoyl]amino]-3-cyclohexylpropanoyl]-methylamino]-4-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C47H64N8O11/c1-29(2)24-34(46(64)55-23-11-17-37(55)43(61)53-36(47(65)66)26-31-14-8-5-9-15-31)52-44(62)38(27-41(58)59)54(3)45(63)35(25-30-12-6-4-7-13-30)51-42(60)33(19-20-39(48)56)50-40(57)21-18-32-16-10-22-49-28-32/h5,8-10,14-16,18,21-22,28-30,33-38H,4,6-7,11-13,17,19-20,23-27H2,1-3H3,(H2,48,56)(H,50,57)(H,51,60)(H,52,62)(H,53,61)(H,58,59)(H,65,66)/b21-18+/t33-,34-,35-,36-,37-,38-/m0/s1 |
InChI-Schlüssel |
IVEHEXKLGHOIDH-HOLLLVHNSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CC(=O)O)N(C)C(=O)[C@H](CC3CCCCC3)NC(=O)[C@H](CCC(=O)N)NC(=O)/C=C/C4=CN=CC=C4 |
Kanonische SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC(=O)O)N(C)C(=O)C(CC3CCCCC3)NC(=O)C(CCC(=O)N)NC(=O)C=CC4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.